Cas no 80096-64-6 (6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one)

6-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a benzopyran derivative with a ketone functional group at the 4-position and a hydroxyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its benzopyran core is a common scaffold in medicinal chemistry, contributing to its utility in drug discovery. The hydroxyl group enhances solubility and reactivity, facilitating further functionalization. The compound’s stability under standard conditions makes it suitable for storage and handling in laboratory settings. Its structural features also make it a candidate for studying flavonoid-related biological activities.
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one structure
80096-64-6 structure
Product Name:6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
CAS No:80096-64-6
MF:C9H8O3
MW:164.158022880554
MDL:MFCD02113988
CID:707611
PubChem ID:7098944
Update Time:2025-06-07

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-chroman-4-one
    • 6-hydroxy-2,3-dihydrochromen-4-one
    • 6-hydroxychroman-4-one
    • 6-hydroxy-4-chromanone
    • 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
    • 6-hydroxy-2,3-dihydro-4H-chromen-4-one
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-6-hydroxy-
    • 6-hydroxy chroman-4-one
    • AMOT0836
    • HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • SBB087780
    • FCH845496
    • 2500AC
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one (ACI)
    • 4-Chromanone, 6-hydroxy- (7CI)
    • 4-Oxochroman-6-ol
    • CS-W006471
    • FT-0709799
    • 80096-64-6
    • SCHEMBL2981516
    • F2147-8399
    • AKOS006277993
    • DS-16591
    • W17780
    • 2,3-dihydro-6-hydroxy benzopyran-4-one
    • DTXSID70427765
    • MFCD02113988
    • AM9451
    • DA-19234
    • 6-HYDROXY-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE
    • MDL: MFCD02113988
    • Inchi: 1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
    • InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • SMILES: O=C1CCOC2C1=CC(=CC=2)O

Computed Properties

  • Exact Mass: 164.04734
  • Monoisotopic Mass: 164.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 1
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • PSA: 46.53

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6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sulfuric acid
Reference
A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations
Gottesmann, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
3.3 Reagents: Water
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Reference
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium ;  64 h, 105 - 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
3.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
3.2 Reagents: Water
4.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Reference
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 h, 40 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol
Zhan, Xiao-Yu; et al, Journal of Organic Chemistry, 2020, 85(10), 6578-6592

Production Method 5

Reaction Conditions
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Reference
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Iodobenzene diacetate ;  0 °C; 30 min, rt
1.2 Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
Reference
Transition metal free regio-selective C-H hydroxylation of chromanones towards the synthesis of hydroxyl-chromanones using PhI(OAc)2 as the oxidant
Viswanadh, N.; et al, Chemical Communications (Cambridge, 2018, 54(18), 2252-2255

Production Method 8

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
1.2 Solvents: Water
Reference
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: tert-Butanol
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
2.2 Solvents: Water
Reference
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Reagents: Aluminum chloride
Reference
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

Production Method 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
1.3 Reagents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Reference
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
1.2 Reagents: Water
2.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Reference
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
Reference
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
2.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
2.2 Reagents: Water
3.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
Reference
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  2,6-Lutidine Solvents: Acetonitrile ,  tert-Butyl methyl ether ,  Water ;  20 min
Reference
Electrochemical aromatic C-H hydroxylation in continuous flow
Long, Hao; et al, Nature Communications, 2022, 13(1),

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Raw materials

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Preparation Products

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:80096-64-6)6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Order Number:A864751
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):210.0
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Additional information on 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

6-Hydroxy-3,4-Dihydro-2H-1-Benzopyran-4-one (CAS No. 80096-64-6): An Overview of Its Structure, Properties, and Applications

6-Hydroxy-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 80096-64-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 6-hydroxychroman-4-one, is a derivative of chroman, a class of compounds characterized by a benzopyran ring system. The presence of the hydroxyl group at the 6-position and the ketone group at the 4-position imparts unique chemical and biological properties to this molecule.

The molecular formula of 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is C9H10O3, and its molecular weight is approximately 166.17 g/mol. The compound can be synthesized through various routes, including the cyclization of appropriate phenolic precursors in the presence of acid catalysts. The structure of 6-hydroxychroman-4-one has been extensively studied using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, which have provided detailed insights into its conformation and electronic properties.

In recent years, 6-hydroxychroman-4-one has gained attention due to its potential biological activities. Research has shown that this compound exhibits antioxidant properties, which are attributed to the presence of the hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that 6-hydroxychroman-4-one can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Beyond its antioxidant activity, 6-hydroxychroman-4-one has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has shown that 6-hydroxychroman-4-one can inhibit the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1 beta). This makes it a promising candidate for the development of anti-inflammatory drugs.

The potential therapeutic applications of 6-hydroxychroman-4-one extend to neuroprotection. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons. Studies have indicated that 6-hydroxychroman-4-one can protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

In the context of drug development, 6-hydroxychroman-4-one has been evaluated for its pharmacokinetic properties. Pharmacokinetic studies have revealed that the compound has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as a therapeutic agent. Preclinical studies have also demonstrated its safety profile, with no significant adverse effects observed at therapeutic doses.

The structural similarity of 6-hydroxychroman-4-one to other bioactive compounds has led researchers to explore its potential as a lead compound for drug discovery. By modifying the structure through chemical synthesis, it is possible to enhance its biological activities or improve its pharmacological properties. For example, introducing additional functional groups or altering the substituents on the benzopyran ring can result in compounds with enhanced potency or selectivity.

In conclusion, 6-hydroxychroman-4-one (CAS No. 80096-64-6) is a versatile compound with significant potential in various fields of research and application. Its antioxidant, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new aspects of its biological activities and mechanisms of action, contributing to our understanding of this important molecule.

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Amadis Chemical Company Limited
(CAS:80096-64-6)6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
A864751
Purity:99%
Quantity:1g
Price ($):210.0
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